N~2~-Butyl-N-[4-(4-nitrobenzene-1-sulfonyl)phenyl]glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-Butyl-N-[4-(4-nitrobenzene-1-sulfonyl)phenyl]glycinamide is a complex organic compound that features a butyl group, a nitrobenzene sulfonyl group, and a glycinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-Butyl-N-[4-(4-nitrobenzene-1-sulfonyl)phenyl]glycinamide typically involves multiple steps, including Friedel-Crafts acylation, nitration, and subsequent amide formation. The general synthetic route can be summarized as follows:
Friedel-Crafts Acylation: The initial step involves the acylation of benzene derivatives to introduce the butyl group.
Amide Formation: The final step involves the formation of the glycinamide moiety through amide bond formation reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N~2~-Butyl-N-[4-(4-nitrobenzene-1-sulfonyl)phenyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
N~2~-Butyl-N-[4-(4-nitrobenzene-1-sulfonyl)phenyl]glycinamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N2-Butyl-N-[4-(4-nitrobenzene-1-sulfonyl)phenyl]glycinamide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the sulfonyl group can interact with various enzymes and proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N~2~-Butyl-N-[4-(4-aminobenzene-1-sulfonyl)phenyl]glycinamide: Similar structure but with an amino group instead of a nitro group.
N~2~-Butyl-N-[4-(4-methylbenzene-1-sulfonyl)phenyl]glycinamide: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
N~2~-Butyl-N-[4-(4-nitrobenzene-1-sulfonyl)phenyl]glycinamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
CAS No. |
60515-80-2 |
---|---|
Molecular Formula |
C18H21N3O5S |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
2-(butylamino)-N-[4-(4-nitrophenyl)sulfonylphenyl]acetamide |
InChI |
InChI=1S/C18H21N3O5S/c1-2-3-12-19-13-18(22)20-14-4-8-16(9-5-14)27(25,26)17-10-6-15(7-11-17)21(23)24/h4-11,19H,2-3,12-13H2,1H3,(H,20,22) |
InChI Key |
HLDJRGGYFRAJEN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.